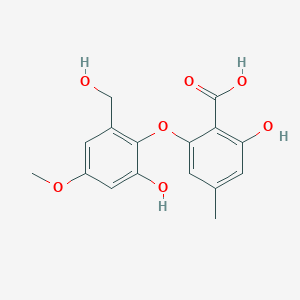
barceloneic acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barceloneic acid A is a natural compound isolated from the fungus Phoma species. It is known for its role as a farnesyl transferase inhibitor, which makes it a significant compound in the study of cancer and other diseases where protein prenylation is a factor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barceloneic acid A involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods
Most of the production is carried out in research laboratories using small-scale synthetic methods .
Chemical Reactions Analysis
Types of Reactions
Barceloneic acid A undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the carboxylic acid group can yield alcohols .
Scientific Research Applications
Barceloneic acid A has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of farnesyl transferase inhibition.
Biology: It is used to investigate the role of protein prenylation in cellular processes.
Medicine: Due to its inhibitory effect on farnesyl transferase, it is studied for its potential in cancer therapy.
Industry: Although not widely used industrially, its unique structure makes it a subject of interest for the development of new synthetic methodologies
Mechanism of Action
Barceloneic acid A exerts its effects by inhibiting the enzyme farnesyl transferase. This enzyme is responsible for the post-translational modification of proteins, specifically the addition of a farnesyl group to the cysteine residue of target proteins. By inhibiting this enzyme, this compound prevents the proper functioning of these proteins, which can lead to the inhibition of cell growth and proliferation, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Barceloneic acid B
- Barceloneic acid C
- Barceloneic lactone B
- 5’-Hydroxychlorflavonin
Uniqueness
Barceloneic acid A is unique due to its specific inhibitory effect on farnesyl transferase. While other similar compounds may also inhibit this enzyme, this compound has a distinct structure that contributes to its specific biological activity. For example, barceloneic acid B and C have similar core structures but differ in their functional groups, which can affect their biological activity and potency .
Properties
IUPAC Name |
2-hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methoxyphenoxy]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7/c1-8-3-11(18)14(16(20)21)13(4-8)23-15-9(7-17)5-10(22-2)6-12(15)19/h3-6,17-19H,7H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPVIBVOKQAXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2O)OC)CO)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045458 |
Source


|
| Record name | Barceloneic acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














